4'-DemethylHomoharringtonine-13C,d3
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Overview
Description
4’-DemethylHomoharringtonine-13C,d3 is a synthetic derivative of homoharringtonine, a cytotoxic alkaloid originally isolated from the evergreen plant Cephalotaxus harringtonia. This compound is labeled with carbon-13 and deuterium, making it useful in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4’-DemethylHomoharringtonine-13C,d3 involves several steps, starting from homoharringtonine. The process typically includes demethylation and the incorporation of isotopic labels. Specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
4’-DemethylHomoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4’-DemethylHomoharringtonine-13C,d3 is primarily used in scientific research for:
Proteomics: As a labeled compound, it helps in the identification and quantification of proteins.
Biological Studies: It is used to study the biological pathways and mechanisms of action of homoharringtonine derivatives.
Medical Research: This compound is investigated for its potential therapeutic effects, particularly in cancer research.
Industrial Applications: It is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 4’-DemethylHomoharringtonine-13C,d3 involves the inhibition of protein synthesis. It binds to the ribosome and prevents the elongation of the polypeptide chain, leading to cell cycle arrest and apoptosis. This compound targets specific molecular pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
4’-DemethylHomoharringtonine-13C,d3 is unique due to its isotopic labeling, which enhances its utility in research applications. Similar compounds include:
Homoharringtonine: The parent compound, known for its cytotoxic properties.
4’-DemethylHomoharringtonine: A non-labeled version of the compound.
Cephalotaxine: Another alkaloid from the same plant, with different biological activities.
Properties
Molecular Formula |
C28H37NO9 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
3,7-dihydroxy-3-[(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl)oxycarbonyl]-7-methyloctanoic acid |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31) |
InChI Key |
LRNKGNYRSLLFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Origin of Product |
United States |
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